molecular formula C15H27NO4 B1396347 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate CAS No. 1306739-64-9

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

Cat. No.: B1396347
CAS No.: 1306739-64-9
M. Wt: 285.38 g/mol
InChI Key: ACCSOWWLGHVVHE-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol It is a piperidine derivative, characterized by the presence of tert-butyl, methyl, and propyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl, methyl, and propyl substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate is unique due to its specific combination of tert-butyl, methyl, and propyl groups attached to the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSOWWLGHVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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